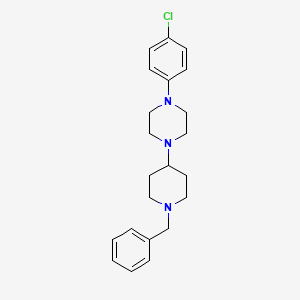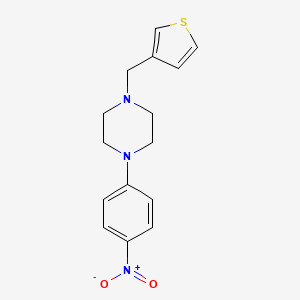
1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a member of the piperazine family of compounds, which have been shown to have a wide range of biological activities. In
Wirkmechanismus
1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It has also been shown to interact with other neurotransmitter systems, including the dopamine and norepinephrine systems. The exact mechanism of action of this compound is still not fully understood, but it is believed to modulate the activity of these neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has also been shown to increase neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it readily available for research purposes. This compound has also been extensively studied, with a large body of literature available on its biological activities. However, this compound also has some limitations. It has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. In addition, this compound has been shown to have potential side effects, including sedation and motor impairment, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of these diseases. Another area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. This compound has been shown to have promising results in animal studies and may be a potential treatment option for addiction in humans. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Synthesemethoden
1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine is synthesized through the reaction of 1-benzyl-4-piperidinone with 4-chlorobenzylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound has been well established and has been reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
1-(1-benzyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological activities, including antidepressant, anxiolytic, and antipsychotic effects. This compound has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-(4-chlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3/c23-20-6-8-21(9-7-20)25-14-16-26(17-15-25)22-10-12-24(13-11-22)18-19-4-2-1-3-5-19/h1-9,22H,10-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKXFCOAJZEVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5234987.png)
![N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-2-(1-piperidinyl)acetamide oxalate](/img/structure/B5234994.png)
![(3R*,4R*)-1-[(5-cyclohexyl-2-thienyl)methyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5235001.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5235009.png)
![3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235023.png)
![2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5235026.png)


![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5235038.png)
![methyl 4-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}benzoate](/img/structure/B5235042.png)

![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 1-naphthoate](/img/structure/B5235058.png)
![3-[(4-tert-butylbenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5235066.png)